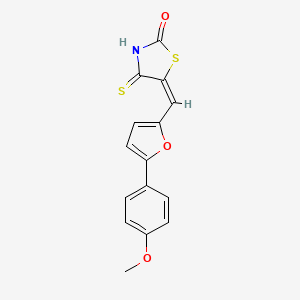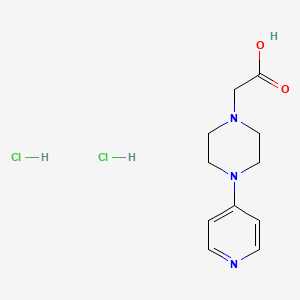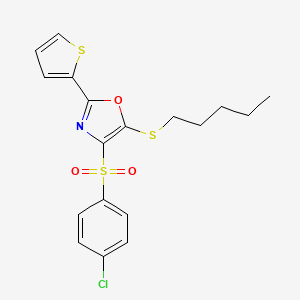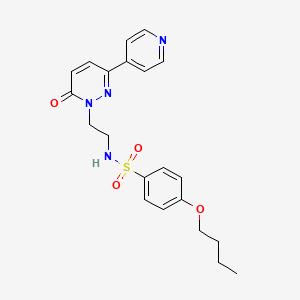![molecular formula C13H14N2O3 B2916511 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine CAS No. 112601-98-6](/img/structure/B2916511.png)
1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” is not explicitly provided in the sources I found .Chemical Reactions Analysis
Information on the chemical reactions involving “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrrolidine Derivatives Synthesis : Pyrrolidines, including compounds structurally similar to "1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine," have been synthesized through [3+2] cycloaddition reactions, demonstrating the polar nature of these reactions and their potential applications in producing biologically active compounds and materials for industrial applications like dyes and agrochemicals (Żmigrodzka et al., 2022).
- Polyimides from Pyrrolidine Derivatives : Novel polyimides have been derived from pyridine-containing aromatic dianhydride monomers, synthesized through nitro displacement reactions involving compounds similar in structure to the one of interest. These polyimides exhibit good thermal stability, mechanical properties, and low dielectric constants, suggesting their suitability for electronic applications (Wang et al., 2006).
Mechanistic Insights and Chemical Properties
- Enantioselective Michael Reactions : Research on catalytic enantioselective Michael reactions has shown the use of pyrrolidine-based catalysts to achieve high yield and selectivity for gamma-formyl nitro compounds, which can be further converted into chiral, nonracemic pyrrolidines, highlighting the synthetic versatility and potential application of these reactions in creating biologically active substances (Betancort & Barbas, 2001).
Applications Beyond Drug Synthesis
- Organosoluble, Thermal Stable Polyimides : Polyimides synthesized from diamines containing pyridine units and pyrrolidine groups exhibit exceptional solubility, thermal stability, and hydrophobicity. These materials, derived from processes involving nitrophenyl-related compounds, show promise for use in high-performance coatings and films due to their excellent physical properties (Huang et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-9-1-2-10-14)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,1-2,9-10H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRDBEPLCGUYCF-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

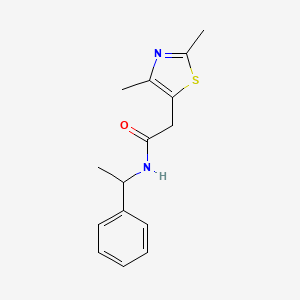
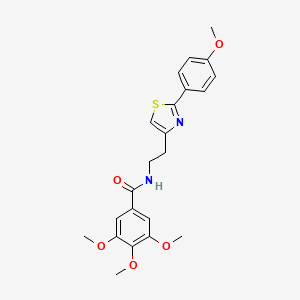
![N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2916435.png)
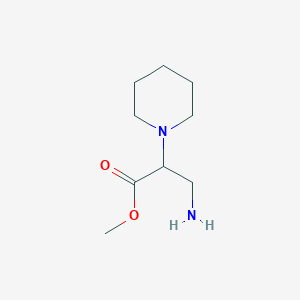

![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)
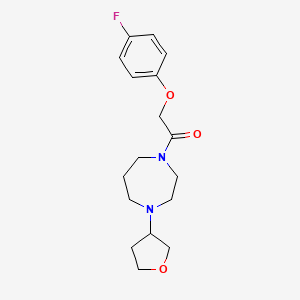
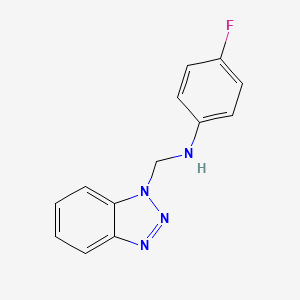
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916443.png)
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B2916444.png)
